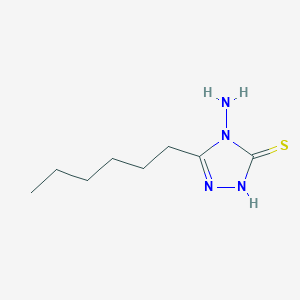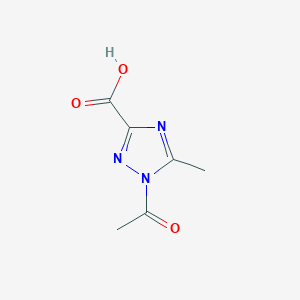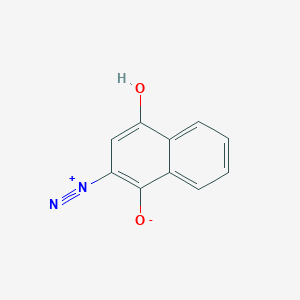
2-Diazonio-4-hydroxynaphthalen-1-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Diazonio-4-hydroxynaphthalen-1-olate is a diazonium compound derived from naphthalene. It is known for its unique chemical properties and reactivity, making it a valuable compound in various scientific and industrial applications. The compound is characterized by the presence of a diazonium group (-N₂⁺) and a hydroxyl group (-OH) attached to a naphthalene ring, which contributes to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-4-hydroxynaphthalen-1-olate typically involves the diazotization of 4-aminonaphthol. The process begins with the nitration of naphthalene to form 4-nitronaphthalene, followed by reduction to yield 4-aminonaphthol. The diazotization reaction is then carried out by treating 4-aminonaphthol with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in optimizing the production process and minimizing the risk of side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
2-Diazonio-4-hydroxynaphthalen-1-olate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides, through Sandmeyer reactions.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Sandmeyer Reactions: Copper(I) chloride, bromide, or cyanide are commonly used reagents under acidic conditions.
Azo Coupling: Phenols or aromatic amines in alkaline conditions are used for coupling reactions.
Reduction: Sodium sulfite or stannous chloride in acidic conditions can be used for reduction.
Major Products Formed
Substitution Products: Halogenated naphthalenes, hydroxynaphthalenes, and cyanated naphthalenes.
Azo Dyes: Various azo compounds with vibrant colors.
Aminonaphthalenes: Formed through reduction reactions.
Applications De Recherche Scientifique
2-Diazonio-4-hydroxynaphthalen-1-olate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Employed in the labeling of biomolecules and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Diazonio-4-hydroxynaphthalen-1-olate involves the formation of reactive intermediates, such as aryl radicals or cations, during its chemical reactions. These intermediates can undergo various transformations, leading to the formation of different products. The diazonium group is a good leaving group, facilitating nucleophilic substitution reactions. In azo coupling reactions, the compound acts as an electrophile, reacting with nucleophilic aromatic compounds to form azo bonds.
Comparaison Avec Des Composés Similaires
2-Diazonio-4-hydroxynaphthalen-1-olate can be compared with other diazonium compounds and naphthalene derivatives:
Similar Compounds: 1,4-Diazonio-2-naphthol, 2-Diazonio-1-naphthol, and 2-Diazonio-3-hydroxynaphthalene.
Uniqueness: The presence of both diazonium and hydroxyl groups on the naphthalene ring makes it highly reactive and versatile in various chemical reactions. Its ability to form stable azo compounds and participate in diverse substitution reactions sets it apart from other similar compounds.
Propriétés
Numéro CAS |
88429-08-7 |
|---|---|
Formule moléculaire |
C10H6N2O2 |
Poids moléculaire |
186.17 g/mol |
Nom IUPAC |
2-diazonio-4-hydroxynaphthalen-1-olate |
InChI |
InChI=1S/C10H6N2O2/c11-12-8-5-9(13)6-3-1-2-4-7(6)10(8)14/h1-5,11H |
Clé InChI |
VKJKYTKFQIVETB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC(=C2[O-])[N+]#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


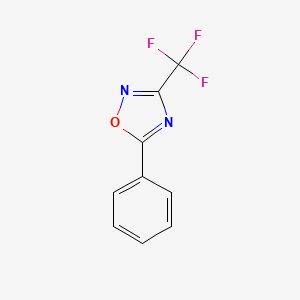
![3,5-Dibromo-4-[2-(4-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14398198.png)
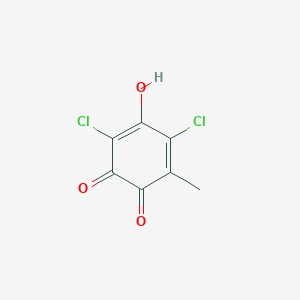
![(2-Methyl-2H-thiepino[4,5-c]pyrrole-5,7-diyl)bis(phenylmethanone)](/img/structure/B14398203.png)




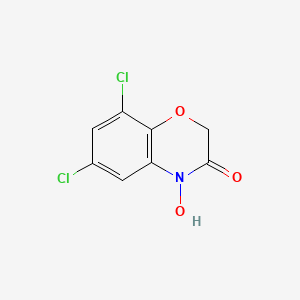
![2-Methyl-3-[(oxolan-2-yl)oxy]propan-1-ol](/img/structure/B14398243.png)
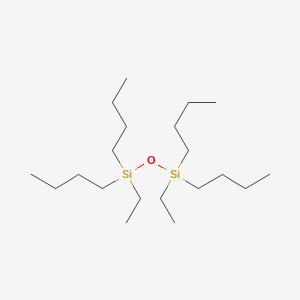
![2-[(4-Fluorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14398256.png)
